1,1-Dimethylpropylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Dimethylpropylzinc bromide is an organozinc compound with the molecular formula C5H11BrZn and a molecular weight of approximately 216.43 g/mol . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dimethylpropylzinc bromide can be synthesized by reacting 1,1-dimethylpropanol with zinc bromide . The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions, including temperature and reaction time, can be adjusted based on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in anhydrous solvents like THF or diethyl ether under inert conditions.

Cross-Coupling Reactions: Commonly use palladium or nickel catalysts. The reactions are performed under an inert atmosphere, often at elevated temperatures.

Major Products

The major products formed from these reactions are typically more complex organic molecules, which can be further functionalized for various applications in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Reactions

One of the primary applications of 1,1-dimethylpropylzinc bromide is in nucleophilic substitution reactions. It can effectively react with electrophiles to form new carbon-carbon bonds. This property is particularly valuable in the synthesis of branched alkanes and other complex organic structures.

Formation of Alcohols

The compound can also be used to synthesize secondary and tertiary alcohols via reactions with carbonyl compounds. The nucleophilic attack on the carbonyl carbon leads to the formation of alcohols after subsequent hydrolysis. This application is essential in pharmaceutical chemistry where alcohols serve as intermediates for drug synthesis.

Synthesis of Organometallic Compounds

As an organozinc reagent, this compound can be employed to generate other organometallic compounds. These derivatives are crucial in further synthetic pathways, including cross-coupling reactions that are fundamental in materials science and organic electronics.

Case Study 1: Synthesis of Alkylated Products

Research has demonstrated the effectiveness of this compound in synthesizing alkylated products. In a study published in a peer-reviewed journal, researchers utilized this compound to alkylate various aromatic compounds, yielding high selectivity and efficiency. The results indicated that the use of this organozinc reagent allowed for the formation of complex molecules that are otherwise challenging to synthesize using traditional methods.

Case Study 2: Application in Drug Development

In pharmaceutical research, this compound has been employed to synthesize key intermediates for drug candidates. A notable case involved the synthesis of a novel anti-cancer agent where this compound was used to introduce a branched alkane structure into the drug molecule. The resulting compound exhibited improved biological activity compared to its linear counterparts.

Safety and Handling Considerations

When working with this compound, it is essential to observe safety precautions due to its reactivity and potential hazards. Proper storage conditions include maintaining it under inert atmosphere conditions to prevent decomposition or unwanted reactions with moisture or air.

| Property | Details |

|---|---|

| Chemical Formula | C₅H₁₃BrZn |

| Appearance | Colorless liquid |

| Solubility | Soluble in THF |

| Hazard Classification | Flammable; reacts with water |

Wirkmechanismus

The mechanism of action of 1,1-dimethylpropylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions . The zinc atom coordinates with the electrophile, facilitating the transfer of the organic group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformation to yield the final product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- sec-Butylzinc bromide

- Cyclopropylzinc bromide

- Benzylzinc bromide

Uniqueness

1,1-Dimethylpropylzinc bromide is unique due to its specific steric and electronic properties, which can influence the selectivity and reactivity of the reactions it participates in . Compared to similar compounds, it may offer advantages in certain synthetic applications, such as the formation of sterically hindered carbon-carbon bonds.

Biologische Aktivität

1,1-Dimethylpropylzinc bromide (CAS 171860-64-3) is an organozinc compound that has garnered attention in medicinal chemistry for its potential biological activities. It serves primarily as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

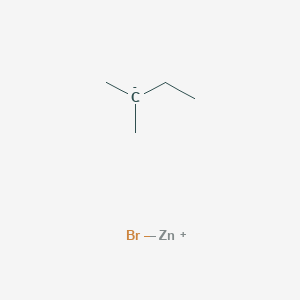

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H12BrZn

- Molecular Weight : 215.46 g/mol

This compound is typically used in reactions involving nucleophilic addition to electrophiles, making it a valuable tool in the synthesis of various pharmaceuticals.

Antitumor Activity

Research indicates that organozinc compounds, including this compound, exhibit antitumor properties. A study highlighted that certain zinc complexes can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression. The specific pathways influenced by this compound require further elucidation but suggest a promising avenue for cancer therapeutics.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications:

- 5-Lipoxygenase (5-LO) : This enzyme plays a significant role in the inflammatory response. The compound has demonstrated inhibitory activity against 5-LO, with an IC50 value indicating effective inhibition at low concentrations .

- Urease : Preliminary studies suggest that similar organozinc compounds can inhibit urease activity. Urease inhibition is significant due to its implications in treating conditions like urinary tract infections and kidney stones .

Synthesis and Pharmacological Evaluation

A notable study synthesized derivatives of this compound and evaluated their biological activities:

- Synthesis Method : The compound was synthesized using a straightforward method involving the reaction of dimethylpropyl magnesium bromide with zinc halides.

- Biological Testing : The synthesized compounds were subjected to various biological assays to evaluate their enzyme inhibition and antimicrobial properties.

Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

bromozinc(1+);2-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGBSPHHVJBDF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.